

Discovery and development of functionalized cereblon ligands

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Compound of Interest

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An In-depth Technical Guide to the Discovery and Development of Functionalized Cereblon Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

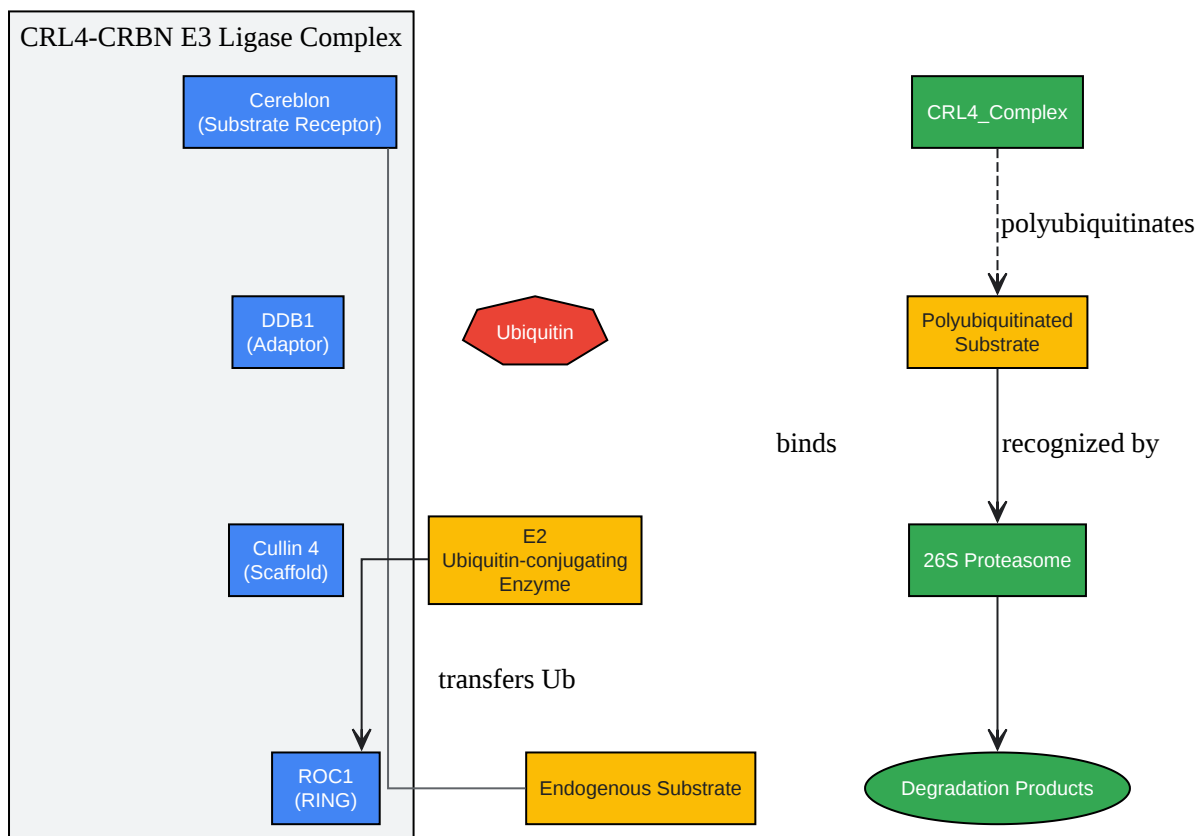
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. At the heart of this strategy are E3 ubiquitin ligases, which are responsible for tagging proteins with ubiquitin for proteasomal degradation. Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, has become a cornerstone of TPD due to its druggability and the clinical success of molecules that modulate its function.^{[1][2]}

This technical guide provides a comprehensive overview of the discovery, mechanism, and development of functionalized cereblon ligands. It covers the foundational "molecular glues" and the engineered Proteolysis-Targeting Chimeras (PROTACs), detailing their mechanisms of action, synthetic strategies, and the key experimental protocols required for their evaluation.

The Serendipitous Discovery of Cereblon's Role

The story of cereblon ligands begins with thalidomide, a drug marketed in the 1950s as a sedative but later found to cause severe birth defects.[3] For decades, its mechanism of action was unknown. However, thalidomide was repurposed for treating conditions like multiple myeloma.[3][4] The breakthrough came in 2010 when Cereblon (CRBN) was identified as the primary direct target of thalidomide.[3][4] This discovery revealed that thalidomide and its analogs, such as lenalidomide and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs)—exert their therapeutic and teratogenic effects by binding to CRBN.[4][5][6][7] This pivotal finding transformed our understanding of these drugs and laid the groundwork for the entire field of CRBN-mediated TPD.[5][6]

CRBN is a component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4A/B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[4][8][9] In this complex, CRBN acts as the substrate receptor, determining which proteins are targeted for degradation.[10]



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Diagram 1. The CRL4-CRBN E3 Ligase Ubiquitination Pathway.

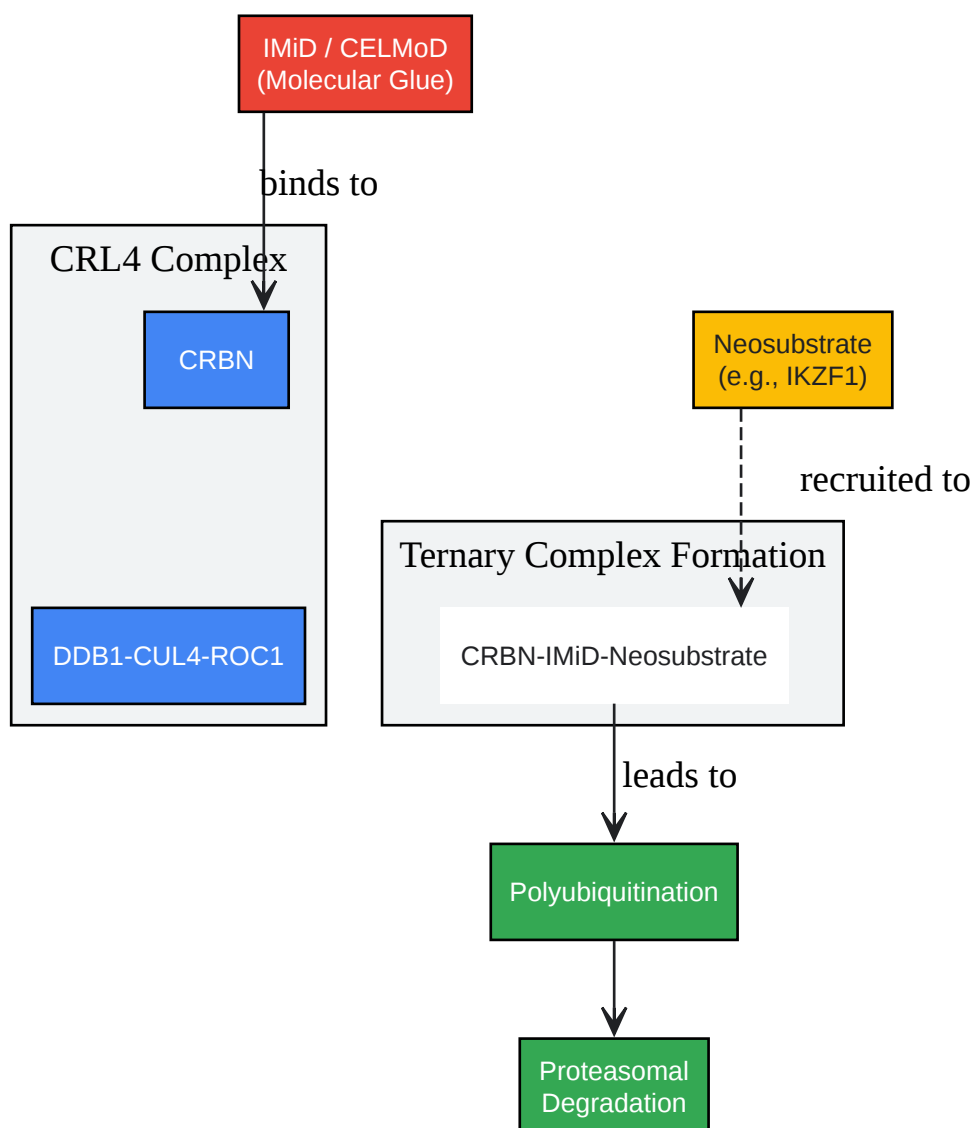
Mechanisms of Action: Molecular Glues and PROTACs

Functionalized cereblon ligands harness the CRL4-CRBN complex in two primary ways: as "molecular glues" or as components of PROTACs.

Molecular Glues: IMiDs and CELMoDs

Molecular glues are small molecules that induce a novel interaction between two proteins that would not normally associate. IMiDs like thalidomide, lenalidomide, and pomalidomide are the archetypal molecular glues.[11] They bind to a pocket in CRBN, altering its surface to create a new binding interface for "neosubstrates"—proteins not typically recognized by CRBN.[3][5][6]

For IMiDs, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex leads to their polyubiquitination and subsequent degradation.[12] This degradation is responsible for the potent anti-myeloma effects of these drugs. Newer, more potent Cereblon E3 Ligase Modulatory Drugs (CELMoDs) like iberdomide (CC-220) and mezigdomide (CC-92480) have been developed with improved affinity for CRBN and enhanced degradation of these neosubstrates.[12][13]



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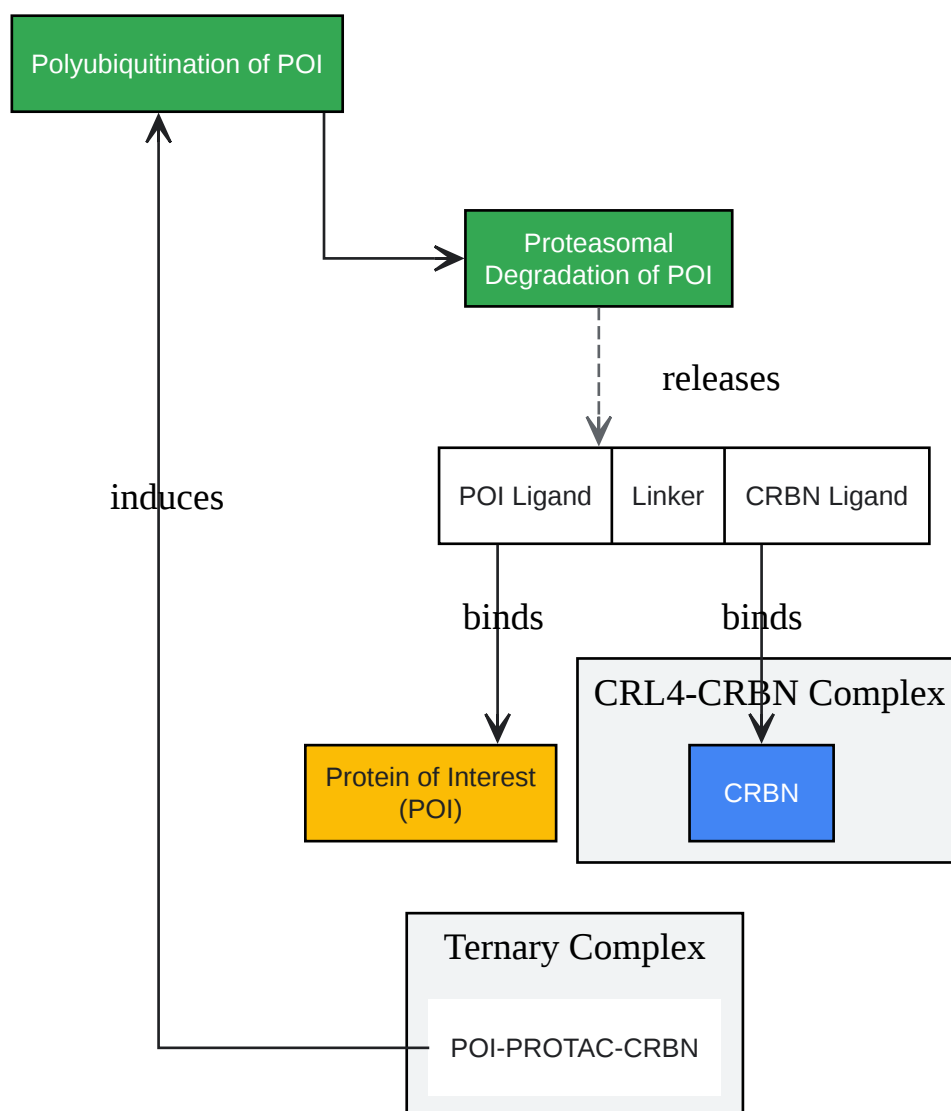
Diagram 2. Mechanism of action for a CRBN molecular glue degrader.

PROTACs: Hijacking CRBN for Targeted Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a specific protein of interest (POI) into proximity with an E3 ligase.^[14] A typical PROTAC consists of three components:

- A "warhead" ligand that binds to the POI.
- An E3 ligase-recruiting ligand (e.g., a functionalized thalidomide derivative).
- A flexible linker connecting the two ligands.

By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex, inducing the ubiquitination and degradation of the POI.^[14] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically—once the POI is degraded, the PROTAC is released and can target another POI molecule.^[14] This catalytic nature often allows for potent activity at very low concentrations.



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Diagram 3. Mechanism of action for a CRBN-recruiting PROTAC.

Development of Functionalized Cereblon Ligands

The development of effective CRBN-based degraders requires robust synthetic chemistry to create diverse and functionalized ligands.

Synthetic Strategies

Much of the synthetic effort has focused on modifying the thalidomide scaffold, particularly the glutarimide and phthalimide motifs.^{[2][15]} Key strategies include:

- **Functionalization of the Phthalimide Ring:** Introducing reactive handles (e.g., amines, carboxylic acids, alkynes) onto the phthalimide moiety allows for the attachment of linkers for PROTAC synthesis. This is the most common point of attachment.[\[10\]](#)
- **Glutarimide Modifications:** While less common, modifications to the glutarimide ring are being explored to alter binding affinity and degradation profiles.[\[15\]](#) Recent advances include late-stage C-H functionalization and photocatalytic methods to diversify these scaffolds.[\[15\]](#)
- **Novel Scaffolds:** Researchers are moving beyond the classic IMiD structure to discover new chemotypes that bind CRBN, such as dihydrouracils and benzamide-based ligands, to improve properties and potentially avoid off-target effects associated with IMiDs.[\[1\]](#)[\[16\]](#)

The choice of linker attachment point is critical, as it can significantly impact the stability of the molecule and its ability to form a productive ternary complex.[\[17\]](#)

Quantitative Data on Cereblon Ligands

The potency of cereblon ligands is assessed by their binding affinity (IC_{50} , K_i , or K_e) and, for degraders, their ability to induce degradation of a target protein (DC_{50} and D_{max}).

Table 1: Binding Affinities of Selected Ligands to Cereblon

Compound	Assay Type	Binding Affinity (IC_{50})	Reference
Thalidomide	TR-FRET	~2.5 μ M	[18]
Lenalidomide	TR-FRET	1.5 μ M	[18]
Pomalidomide	TR-FRET	1.2 μ M	[18]
CC-220 (Iberdomide)	TR-FRET	60 nM	[18]

| CC-885 | TR-FRET | ~10 nM |[\[18\]](#) |

Note: Binding affinities can vary significantly based on the assay format and conditions.

Table 2: Degradation Potency of Representative CRBN-based PROTACs

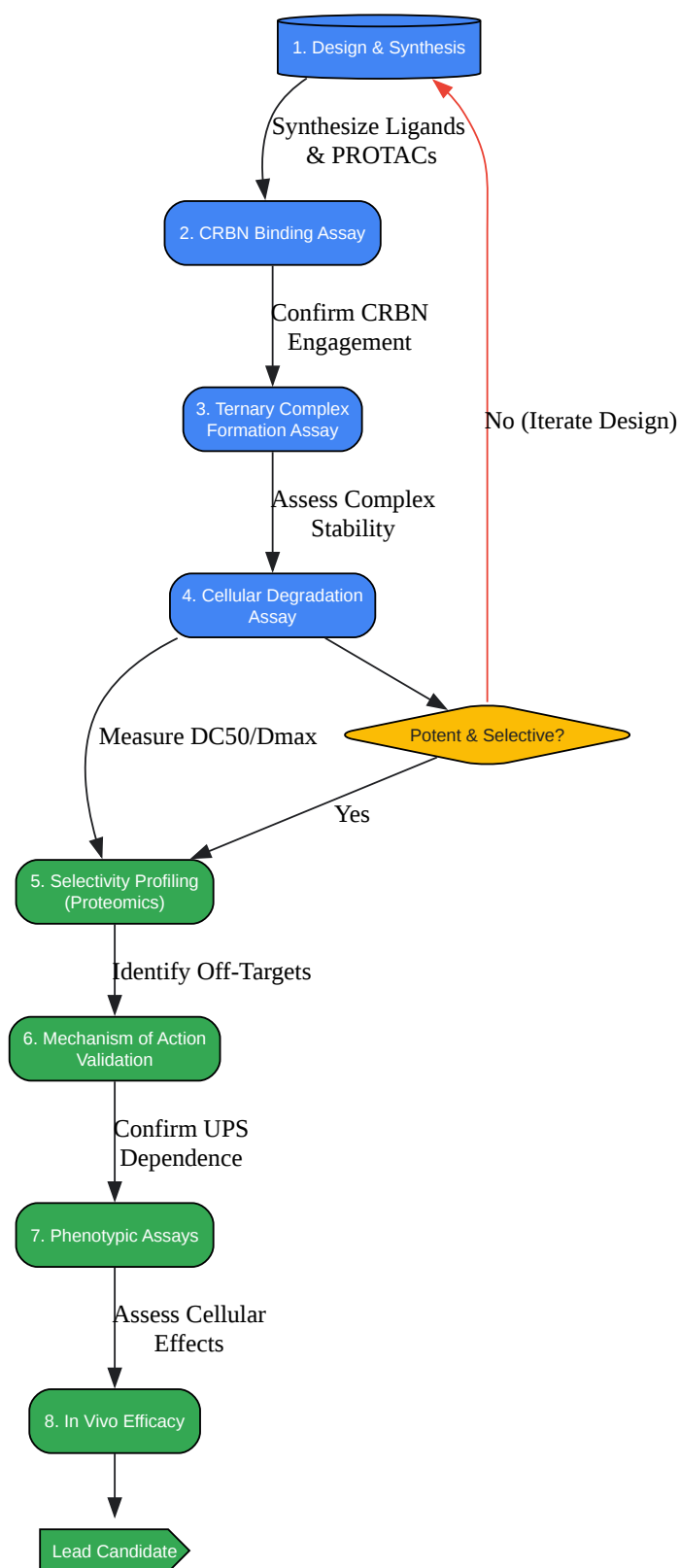
PROTAC	Target	Cell Line	Degradation (DC ₅₀)	Reference
dBET1	BRD4	MV4;11	8 nM	N/A
ARV-110	Androgen Receptor	VCaP	~1 nM	N/A
VZ185	BRD9 / BRD7	MOLM-13	~1.8 nM	[19]

| 5Y-3 | BRD4 | SU-DHL-4 | <100 nM | [\[16\]](#) |

DC₅₀: Concentration required for 50% degradation of the target protein.

Experimental Protocols and Workflows

The development of a novel CRBN-based degrader follows a structured workflow involving synthesis, biochemical/cellular assays, and validation.



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Diagram 4. General experimental workflow for CRBN-based PROTAC development.

Key Experimental Methodologies

Protocol 1: Cell-Based CRBN Target Engagement Assay

This assay determines if a test compound can bind to CRBN within a cellular context by measuring its ability to compete with a known degrader.[\[18\]](#)[\[20\]](#)

- Objective: To measure the apparent binding affinity of unlabeled compounds to cellular CRBN.
- Principle: A well-characterized "probe" PROTAC (e.g., an HDAC6 degrader) is added to cells, causing degradation of its target (HDAC6). If a test compound binds to CRBN, it will compete with the probe PROTAC, preventing HDAC6 degradation. The level of HDAC6 is then quantified.
- Methodology:
 - Cell Culture: Plate cells (e.g., MM.1S multiple myeloma cells) in 96-well plates and allow them to adhere.
 - Pre-treatment: Treat cells with a serial dilution of the test compound (or DMSO as a vehicle control) for 1-2 hours. This allows the test compound to enter the cells and engage with CRBN.
 - Probe Addition: Add a fixed concentration of the probe PROTAC (e.g., 100 nM of an HDAC6 degrader) to all wells except the negative control. Incubate for a further 4-6 hours.
 - Cell Lysis & Detection: Lyse the cells and quantify the remaining HDAC6 levels. This can be done via various methods:
 - In-Cell ELISA: Fix and permeabilize cells in the plate, then use a primary antibody against HDAC6 and a secondary antibody conjugated to a reporter enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
 - Western Blot: Prepare cell lysates, run SDS-PAGE, transfer to a membrane, and probe with antibodies for HDAC6 and a loading control (e.g., GAPDH).

- Data Analysis: Normalize the HDAC6 signal to the vehicle control. Plot the percentage of HDAC6 rescue against the concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the compound's cellular affinity for CRBN.

Protocol 2: Target Degradation by Western Blot

This is the most common method to confirm and quantify the degradation of a POI.

- Objective: To measure the extent and concentration-dependency of POI degradation.
- Methodology:
 - Treatment: Plate cells and treat with a serial dilution of the PROTAC for a set time period (e.g., 16-24 hours). Include a vehicle control (DMSO).
 - Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
 - SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
 - Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β -actin, or Vinculin) whose levels are not expected to change.
 - Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the

percentage of remaining protein relative to the vehicle control. Plot the percentage of protein remaining against the PROTAC concentration to determine the DC_{50} and D_{max} values.

Protocol 3: Global Proteomics for Selectivity Profiling

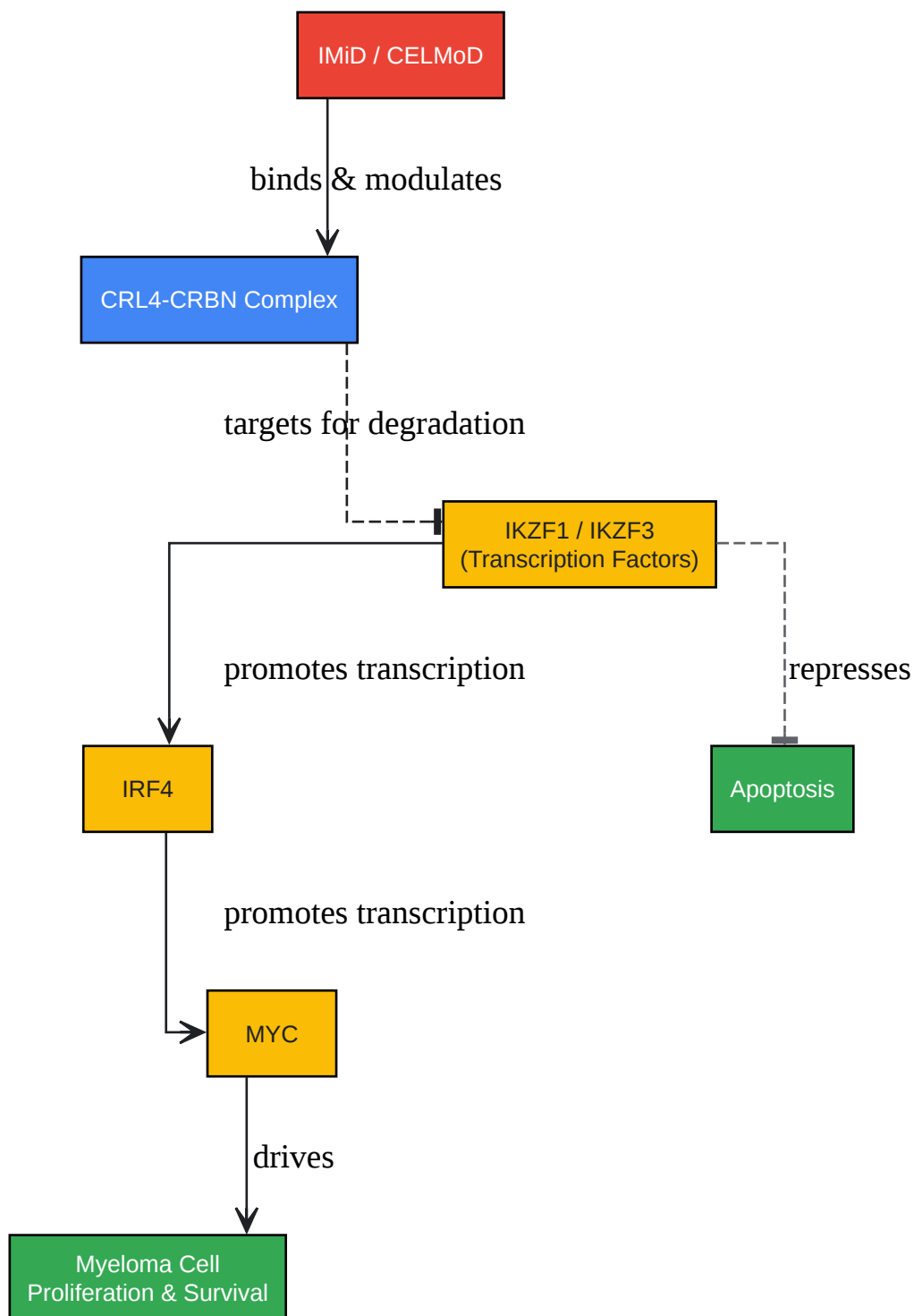
To ensure a degrader is selective for its intended target, its effect on the entire proteome should be assessed.

- Objective: To identify all proteins that are degraded upon treatment with a PROTAC, thus assessing its selectivity.
- Methodology:
 - Treatment: Treat cells with the PROTAC at a concentration that achieves maximal degradation of the POI (e.g., 5-10x the DC_{50}) and a vehicle control. Use a short treatment time (e.g., 2-6 hours) to focus on direct degradation events.[\[21\]](#)
 - Sample Preparation: Harvest cells, lyse, and digest the proteins into peptides (typically with trypsin).
 - Labeling (Optional but Recommended): For quantitative analysis, peptides from different conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).
 - LC-MS/MS: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides and measures their abundance.
 - Data Analysis: Use specialized software to identify the proteins and quantify their relative abundance between the PROTAC-treated and control samples. Proteins that are significantly and consistently downregulated in the treated samples are identified as potential off-targets.

Signaling Pathways and Therapeutic Implications

The degradation of specific substrates by CRBN modulators has profound effects on cellular signaling, particularly in cancer. The degradation of IKZF1 and IKZF3 in multiple myeloma cells

leads to the downregulation of key oncogenic factors, including MYC and Interferon Regulatory Factor 4 (IRF4), ultimately causing cell death.[12][22][23]



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Diagram 5. Simplified signaling cascade following CRBN modulation in multiple myeloma.

Beyond oncology, CRBN has been implicated in other physiological processes, such as the Wnt signaling pathway, highlighting the need for careful selectivity profiling when developing new CRBN-based therapeutics.[24][25]

Conclusion

The discovery of cereblon as the target of thalidomide has unlocked a powerful new paradigm in drug discovery. Functionalized cereblon ligands, whether acting as molecular glues or as part of PROTACs, enable the selective degradation of disease-relevant proteins. The continued development of novel CRBN ligands with diverse scaffolds, improved properties, and tailored functionalities, guided by the robust experimental workflows outlined here, promises to expand the reach of targeted protein degradation and deliver new therapies for a wide range of diseases.

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